(5-methyl-1H-indol-2-yl)methanamine is an organic compound belonging to the indole family, characterized by its heterocyclic structure. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications. The molecular formula of (5-methyl-1H-indol-2-yl)methanamine is C10H12N2, indicating it contains ten carbon atoms, twelve hydrogen atoms, and two nitrogen atoms.
The compound is classified under indole derivatives, which are known for their diverse biological properties. Indoles are aromatic compounds that play a crucial role in the synthesis of numerous pharmaceuticals and agrochemicals. (5-methyl-1H-indol-2-yl)methanamine can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information about its properties and synthesis routes.
The synthesis of (5-methyl-1H-indol-2-yl)methanamine can be accomplished through several methods. A common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones under acidic conditions to form indole derivatives.
In the Fischer indole synthesis:
This method is advantageous due to its relatively straightforward procedure and high yield of the desired indole product.
The molecular structure of (5-methyl-1H-indol-2-yl)methanamine consists of an indole ring with a methyl group at the 5-position and a methanamine group at the 2-position. The structure can be represented using its InChI notation:
Key structural data includes:
(5-methyl-1H-indol-2-yl)methanamine can undergo various chemical reactions:
For each reaction type:
The mechanism of action for (5-methyl-1H-indol-2-yl)methanamine involves its interaction with biological targets, particularly receptors in the central nervous system. Indole derivatives have been shown to bind with high affinity to various receptors, influencing numerous biochemical pathways.
Research indicates that these compounds may exhibit properties such as:
Key physical properties include:
Chemical properties include:
Relevant data from studies suggest that careful handling is required to maintain stability during storage.
(5-methyl-1H-indol-2-yl)methanamine has several scientific uses:
The indole nucleus—a bicyclic structure featuring a benzene ring fused to a pyrrole ring—is a fundamental scaffold in medicinal chemistry and natural product biosynthesis. Its prevalence in biologically active compounds stems from several key factors:
Table 1: Clinically Significant Indole Alkaloid-Derived Drugs
| Drug Name | Therapeutic Area | Origin/Mechanism | Key Indole Structural Feature |
|---|---|---|---|
| Vinblastine | Oncology (Anticancer) | Catharanthus roseus; Microtubule inhibitor | Dimeric terpene indole |
| Vincristine | Oncology (Anticancer) | Catharanthus roseus; Microtubule inhibitor | Dimeric terpene indole |
| Reserpine | Cardiovascular (Hypertension) | Rauvolfia serpentina; Vesicular monoamine transporter inhibitor | Yohimbine-type monoterpene indole |
| Ajmaline | Cardiovascular (Antiarrhythmic) | Rauvolfia serpentina; Sodium channel blocker | Ajmaline-type monoterpene indole |
| Strychnine | Toxicology/Research | Strychnos nux-vomica; Glycine receptor antagonist | Strychnos-type monoterpene indole |
| Zafirlukast | Respiratory (Asthma) | Synthetic; CysLT1 receptor antagonist | Simple substituted indole |
| Osimertinib | Oncology (NSCLC) | Synthetic; EGFR-TKI (T790M mutant) | Anilino-pyrimidine fused indole core |
2-Substituted indoles represent a critical subclass within indole chemistry due to the distinct spatial and electronic effects imparted by substituents at this position:
Table 2: Key Structural Features and Potential Impacts of (5-Methyl-1H-indol-2-yl)methanamine
| Structural Feature | Chemical Implication | Potential Pharmacological Consequence |
|---|---|---|
| 1H-Indole Core | Planar aromatic system; Amphoteric (acidic N-H, basic ring N) | DNA intercalation potential; Protein binding via π-stacking; Solubility modulation |
| -CH₂NH₂ at C-2 | Flexible basic side chain; Primary amine (H-bond donor/acceptor) | Target recognition via ionic/H-bonding; Potential for salt formation; Cell membrane penetration |
| Methyl (-CH₃) at C-5 | Moderate electron-donating group; Increased lipophilicity | Enhanced passive cellular uptake; Altered metabolism (potential for CYP-mediated oxidation); Steric blockade of specific metabolic pathways |
| Unsubstituted C-3 | Retained nucleophilicity/enolization potential | Potential site for electrophilic attack or further derivatization; Possible tautomerism |
Table 3: Comparison of 2-Substituted vs. 3-Substituted Simple Indole Derivatives
| Property | (5-Methyl-1H-indol-2-yl)methanamine (2-Substituted) | 5-Methyltryptamine (3-Substituted) | Significance of Difference |
|---|---|---|---|
| IUPAC Name | (5-Methyl-1H-indol-2-yl)methanamine | 2-(5-Methyl-1H-indol-3-yl)ethan-1-amine | Core substitution position differs (C2 vs C3) |
| Molecular Formula | C₁₀H₁₂N₂ | C₁₁H₁₄N₂ | Different carbon count due to side chain length |
| SMILES | CC1=CC2=C(C=C1)NC(=C2)CN | CC1=CC2=C(NC=C2C=C1)CCN | Reflects connectivity differences |
| Canonical SMILES | CC1=CC2C=C(CN)NC=2C=C1 | CC1=CC2=CNC=C2C=C1CCN | Different ring fusion atom connections |
| Side Chain Vector | Projected roughly perpendicular to indole plane plane | Projected roughly coplanar with indole ring | Dramatically alters 3D presentation to targets |
| Biosynthetic Precursor Role | Less common; Not a direct alkaloid precursor | Tryptamine core; Ubiquitous precursor | Different biological relevance |
| Predicted Basicity (pKa NH₂) | ~9-10 (aliphatic amine) | ~9-10 (aliphatic amine) + ~16-17 (indole N-H) | Similar amine basicity; Different N-H acidity |
The specific interest in (5-Methyl-1H-indol-2-yl)methanamine (CAS: 883535-97-5) within drug discovery stems from several converging factors:
Table 4: Key Research Objectives for (5-Methyl-1H-indol-2-yl)methanamine Analogues
| Research Objective | Typical Strategies | Desired Outcome | Challenge |
|---|---|---|---|
| Improve Solubility | Introduce polar groups (OH, morpholine, piperazine); Formulate as salts; Reduce log P | >100 μg/mL solubility in pH 7.4 buffer | Maintaining potency and permeability |
| Enhance Metabolic Stability | Block metabolic soft spots (C-5 CH₃ → CF₃ or cyclopropyl); Reduce lipophilicity; N-methylation | Low intrinsic clearance (MLM Clint < 30 μL/min/mg) | Avoiding introduction of new liabilities (e.g., CYP inhibition) |
| Optimize Potency | SAR exploration at C-5, N-functionalization, ring substitution | pEC50 > 6.5 against target pathogen/cell line; >100x selectivity | Balancing potency with physicochemical/DMPK properties |
| Elucidate Mechanism of Action | Target identification (genetic, biochemical, chemoproteomics) | Novel, druggable target validated in disease models | Complexity of cell-based screening hits; Potential polypharmacology |
| Achieve Oral Exposure (in vivo) | Improve solubility, permeability, metabolic stability; Optimize log D | Sufficient plasma exposure (AUC, Cmax) for efficacy studies | Overcoming high first-pass metabolism |
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8